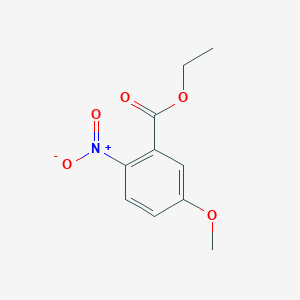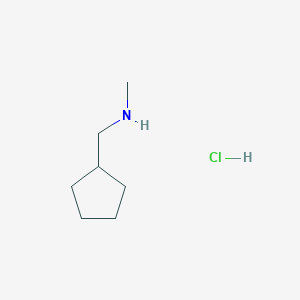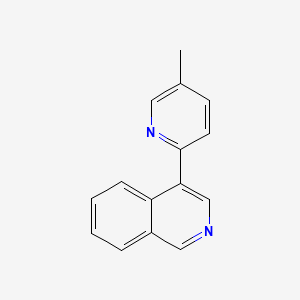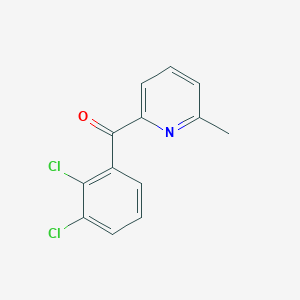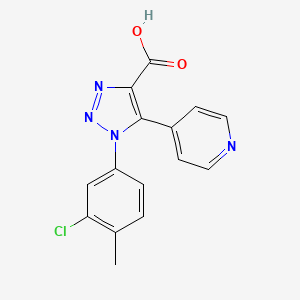![molecular formula C10H19NO5S B1454199 1-(三异丙基硅烷基)-1H-吡咯并[2,3-b]吡啶-5-醇 CAS No. 685514-01-6](/img/structure/B1454199.png)
1-(三异丙基硅烷基)-1H-吡咯并[2,3-b]吡啶-5-醇
描述
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol is a useful research compound. Its molecular formula is C10H19NO5S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学:抗肿瘤活性
该化合物已被鉴定为一种潜在的抗肿瘤药物。 吡咯并[2,3-b]吡啶衍生物的结构框架已知具有显著的药理活性,包括抗肿瘤特性 。 研究人员已合成了结构相关的新的噻唑并[4,5-b]吡啶类化合物,这些化合物已显示出高抗肿瘤活性,表明类似于1-(三异丙基硅烷基)-1H-吡咯并[2,3-b]吡啶-5-醇的化合物可以用于癌症治疗的开发 .
药物化学:药物设计
在药物化学中,该化合物的核心结构由于其与生物活性嘌呤生物异构体的相似性而对药物设计具有价值。 它为药效团基团改变和与多种受体靶点的相互作用提供了支架,这对创建新药至关重要 .
有机合成:构建模块
该化合物在有机合成中用作构建模块。其吡啶部分是一类重要的有机化合物,常用于合成更复杂的分子。 引入各种官能团的能力使其成为合成化学中用途广泛的前体 .
药物发现:GPR81 受体激动剂
它在药物发现中具有作为 GPR81 受体激动剂的应用。 据报道,具有这种框架的化合物表现出有用的药理特性,例如 GPR81 受体的激动剂,该受体与各种生理过程有关 .
生物化学:酶抑制
在生物化学中,该化合物的衍生物正因其酶抑制特性而被研究。 它们有可能影响癌细胞、病原体和免疫系统成分功能所需的细胞通路 .
化学生物学:分子支架
该化合物的分子支架用于化学生物学研究,以研究生物过程。 它的三唑并吡啶体系是一个有价值的分子支架,广泛用于寻找生物活性化合物,可以通过结构修饰来探索不同的生物活性 .
作用机制
Target of Action
Similar compounds have been evaluated against human sars-cov-2 .
Mode of Action
It’s worth noting that related compounds have shown significant activity when applied post-infection, thus exhibiting a therapeutic profile .
Biochemical Pathways
Related compounds have been found to interact with the main proteins related to the sars-cov-2 virus .
Result of Action
Related compounds have shown significant reduction at the initial infection stages of sars-cov-2, thus showing prophylactic potential .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-4-8(5-7-11)17(13,14)15/h8H,4-7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEFFVSKOLBIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678027 | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685514-01-6 | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1454117.png)
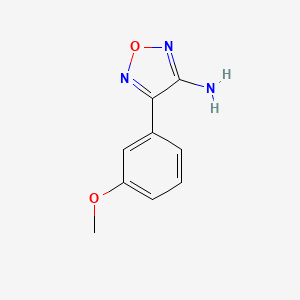


![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)


